molecular formula C13H7F3N2O6 B6312454 4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol CAS No. 1357624-49-7

4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol

Cat. No.: B6312454
CAS No.: 1357624-49-7
M. Wt: 344.20 g/mol
InChI Key: CGFCXSKNITVAJG-UHFFFAOYSA-N
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Description

4-[4’-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol is an organic compound known for its unique chemical structure and properties It contains a trifluoromethyl group, a phenoxy group, and two nitro groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4’-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol typically involves the reaction of 4-(trifluoromethyl)phenol with 2,6-dinitrophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4’-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The phenoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy and nitro compounds.

Scientific Research Applications

4-[4’-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4’-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: A simpler compound with similar trifluoromethyl and phenol groups.

    4-[4-(Trifluoromethyl)phenoxy]phenol: Another compound with a similar phenoxy structure but without the nitro groups.

    4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group and an aldehyde group instead of nitro groups.

Uniqueness

4-[4’-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,6-dinitro-4-[4-(trifluoromethyl)phenoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O6/c14-13(15,16)7-1-3-8(4-2-7)24-9-5-10(17(20)21)12(19)11(6-9)18(22)23/h1-6,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFCXSKNITVAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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